molecular formula C15H16ClN3O3 B11192440 (6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

(6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B11192440
M. Wt: 321.76 g/mol
InChI Key: WBCLSHJOMFCGNN-UHFFFAOYSA-N
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Description

8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common method involves the reaction of 6-chloroimidazo[1,2-a]pyridine with appropriate reagents to introduce the carbonyl group at the 2-position . The spirocyclic framework is then constructed through a series of cyclization reactions, often involving the use of dioxane and azaspiro compounds under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its spirocyclic framework, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C15H16ClN3O3/c16-11-1-2-13-17-12(10-19(13)9-11)14(20)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9-10H,3-8H2

InChI Key

WBCLSHJOMFCGNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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